molecular formula C26H24N4O4 B264835 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

货号 B264835
分子量: 456.5 g/mol
InChI 键: HZHFLSYLQOEPQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS) and other microbial products. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

作用机制

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide acts as a selective inhibitor of TLR4 signaling by binding to an intracellular domain of TLR4 called Toll/IL-1 receptor domain-containing adaptor protein (TIRAP). This prevents the recruitment of downstream signaling molecules and the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of LPS-induced cytokine production, the suppression of nuclear factor-kappa B (NF-κB) activation, and the reduction of oxidative stress and apoptosis. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the phagocytosis of bacteria by macrophages and to promote the differentiation of regulatory T cells.

实验室实验的优点和局限性

One of the main advantages of using N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of TLR4 signaling.

未来方向

There are several potential future directions for research on N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling. Another area of research is the exploration of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is a need for further investigation into the mechanisms underlying N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's anti-inflammatory and anti-tumor effects, as well as its potential side effects and toxicity in humans.

合成方法

The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves several steps, starting with the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with 2,3,5-trimethyl-7-hydroxychromone to yield the intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylate. This intermediate is then converted to the final product, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, through a series of chemical reactions.

科学研究应用

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models of disease, including sepsis, arthritis, and cancer. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the efficacy of antibiotics in treating bacterial infections.

属性

产品名称

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

分子式

C26H24N4O4

分子量

456.5 g/mol

IUPAC 名称

N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H24N4O4/c1-15-17(3)33-23-11-24-22(10-21(15)23)16(2)20(26(32)34-24)8-9-25(31)29-19-6-4-18(5-7-19)12-30-14-27-13-28-30/h4-7,10-11,13-14H,8-9,12H2,1-3H3,(H,29,31)

InChI 键

HZHFLSYLQOEPQE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

规范 SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。